5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
“5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 38076-77-6 and a linear formula of C7H7NO3 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-5-methylnicotinic acid . The InChI code is 1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) . The Canonical SMILES structure is CC1=CNC(=O)C(=C1)C(=O)O .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 153.14 g/mol . The topological polar surface area is 66.4 Ų . It has one rotatable bond .
Scientific Research Applications
Hydrogen Bonding Studies
- Research on related 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids indicates significant hydrogen bonding interactions. These studies provide insights into intramolecular and intermolecular hydrogen bonding, critical for understanding the structural and electronic properties of such compounds (Dobbin et al., 1993).
Redox Chemistry and Macrocyclic Synthesis
- The synthesis and structural effects of chiral bridged macrocyclic 1,4-dihydropyridines, similar to 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, are explored. This research contributes to the understanding of enantioselective reductions and offers insights into redox chemistry (Talma et al., 1985).
Chemical Synthesis and Ligand Potential
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been synthesized for potential use as drug precursors or ligands. This highlights the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Dotsenko et al., 2019).
Antibacterial Agents
- Some derivatives of 1,4-dihydropyridines, closely related to this compound, have shown promise as antibacterial agents. This research can be instrumental in developing new classes of antibacterial drugs (Bouzard et al., 1992).
Crystallographic Studies
- The detailed crystallographic analysis of similar dihydropyridine compounds provides valuable information on their molecular geometry and intermolecular interactions. This knowledge is crucial for the design and synthesis of new compounds with desired properties (Pandian et al., 2014).
Electrochemical Analysis
- Studies on the electrochemical properties of related dihydropyridine compounds contribute to a better understanding of their redox behavior. This is particularly important for applications in materials science and electrochemistry (Krauze et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that similar compounds, such as niacin, act as precursors to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin, a similar compound, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .
Pharmacokinetics
It is known that the compound has a hydrogen bond with water , which may influence its bioavailability.
Result of Action
It is known that niacin, a similar compound, plays a vital role in maintaining efficient cellular function .
Action Environment
It is known that the compound is an optically active compound that can be found in a number of natural products, such as the seeds of nigella sativa .
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFTYBICSCXZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495832 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-77-6 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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